N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the quinazoline family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 2-chlorobenzyl chloride, and quinazoline derivatives. Common reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. Reaction conditions might involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce quinazoline amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds in the quinazoline family are often studied for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or neuroprotective properties.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. For example, it might inhibit a key enzyme in a metabolic pathway or block a receptor involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A core structure in many biologically active compounds.
Benzodioxole: Known for its presence in various natural products and synthetic drugs.
Chlorobenzyl derivatives: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE apart is its unique combination of functional groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O5/c1-2-11-30-26(33)20-9-8-18(25(32)29-14-17-7-10-23-24(12-17)36-16-35-23)13-22(20)31(27(30)34)15-19-5-3-4-6-21(19)28/h2-10,12-13H,1,11,14-16H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJQLKWYWHQXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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